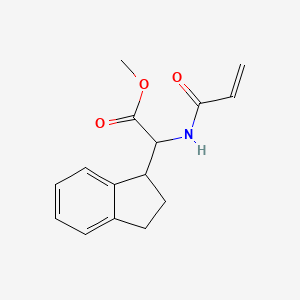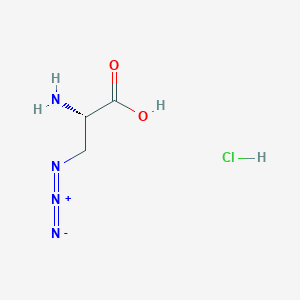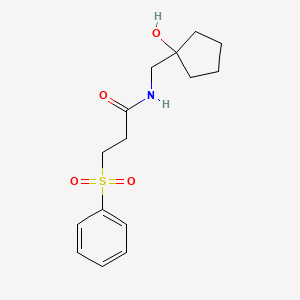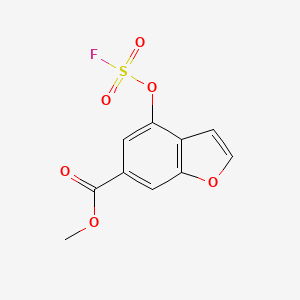
Methyl 2-(2,3-dihydro-1H-inden-1-yl)-2-(prop-2-enoylamino)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2,3-dihydro-1H-inden-1-yl)-2-(prop-2-enoylamino)acetate, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug. However, MDPV is also of interest to the scientific community due to its potential as a research tool in the study of the central nervous system. In
作用机制
Methyl 2-(2,3-dihydro-1H-inden-1-yl)-2-(prop-2-enoylamino)acetate acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in the potent stimulant effects of this compound. This compound has also been shown to have affinity for the sigma-1 receptor, which may contribute to its anxiogenic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase locomotor activity in animal models, as well as produce hyperthermia and tachycardia. This compound has also been shown to increase extracellular levels of dopamine, norepinephrine, and serotonin in the brain. These effects are similar to those of other stimulant drugs, such as methamphetamine and cocaine.
实验室实验的优点和局限性
Methyl 2-(2,3-dihydro-1H-inden-1-yl)-2-(prop-2-enoylamino)acetate has several advantages as a research tool. It is relatively easy to synthesize, and it has potent stimulant effects. Additionally, this compound has been shown to have anxiogenic effects, which may be useful in studies of anxiety and stress. However, this compound also has several limitations. It has been shown to be highly addictive, which may limit its usefulness in studies of drug addiction. Additionally, this compound has been associated with severe side effects, including psychosis and death, which may limit its use in animal studies.
未来方向
There are several potential future directions for research on Methyl 2-(2,3-dihydro-1H-inden-1-yl)-2-(prop-2-enoylamino)acetate. One area of interest is the development of new drugs based on the structure of this compound that may have therapeutic potential. Additionally, research on the mechanism of action of this compound may lead to a better understanding of the central nervous system and the role of neurotransmitters in behavior. Finally, further research on the addictive properties of this compound may lead to the development of new treatments for drug addiction.
合成方法
Methyl 2-(2,3-dihydro-1H-inden-1-yl)-2-(prop-2-enoylamino)acetate is synthesized by the reaction of 3,4-methylenedioxyphenylpropan-2-one with N-methyl-2-aminoindane in the presence of an acid catalyst. The resulting product is then acylated with propionyl chloride to yield this compound. The synthesis of this compound is relatively simple, and the starting materials are readily available.
科学研究应用
Methyl 2-(2,3-dihydro-1H-inden-1-yl)-2-(prop-2-enoylamino)acetate has been used as a research tool in the study of the central nervous system. It has been shown to have potent stimulant effects, similar to other cathinones such as methamphetamine and cocaine. This compound has also been shown to have anxiogenic effects, and it has been used in animal models to study anxiety and stress. Additionally, this compound has been used in studies of drug addiction, as it has been shown to have addictive properties.
属性
IUPAC Name |
methyl 2-(2,3-dihydro-1H-inden-1-yl)-2-(prop-2-enoylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-3-13(17)16-14(15(18)19-2)12-9-8-10-6-4-5-7-11(10)12/h3-7,12,14H,1,8-9H2,2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDBLAUNISVGBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCC2=CC=CC=C12)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(5-Bromo-2-methoxyphenyl)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2862175.png)

![N-(3-chloro-4-methylphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2862179.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-4-methyl-3-nitrobenzamide](/img/structure/B2862184.png)



![2-Benzylsulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2862189.png)
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2862190.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B2862191.png)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2862192.png)


